molecular formula C12H3Cl5O2 B1596657 1,2,4,7,8-Pentachlorodibenzo-P-dioxin CAS No. 58802-08-7

1,2,4,7,8-Pentachlorodibenzo-P-dioxin

Cat. No. B1596657
CAS RN: 58802-08-7
M. Wt: 356.4 g/mol
InChI Key: QUPLGUUISJOUPJ-UHFFFAOYSA-N
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Description

1,2,4,7,8-Pentachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Synthesis Analysis

Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Molecular Structure Analysis

The molecular formula of 1,2,4,7,8-Pentachlorodibenzo-P-dioxin is C12H3Cl5O2 . The molecular weight is 356.416 . The IUPAC Standard InChIKey is QUPLGUUISJOUPJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cytochrome P450 enzymes (CYPs) are crucial for metabolizing dioxin compounds such as 1,2,4,7,8-Pentachlorodibenzo-P-dioxin . Molecular dynamic simulations (MD), quantum mechanics/molecular mechanics methods (QM/MM) and density functional theory (DFT) have been applied to investigate the metabolic activation .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,4,7,8-Pentachlorodibenzo-P-dioxin is 356.4 g/mol . The XLogP3 value is 6.2 , indicating that it is lipophilic in nature.

Scientific Research Applications

Reproductive Development Effects

Research by Hamm, Chen, and Birnbaum (2003) showed that exposure to a mixture of dioxins and furans, including 1,2,4,7,8-Pentachlorodibenzo-P-dioxin, altered reproductive development in laboratory animals. This study highlighted the reproductive effects caused by such exposure, emphasizing developmental toxicity (Hamm, Chen, & Birnbaum, 2003).

Cancer Therapy Potential

Zhang et al. (2009) explored the use of 1,2,4,7,8-Pentachlorodibenzo-P-dioxin in cancer therapy, particularly for estrogen receptor-negative breast cancer. The study indicated that this compound, via the aryl hydrocarbon receptor pathway, inhibited the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent (Zhang et al., 2009).

Environmental Exposure Assessment

Collins et al. (2007) studied the impact of factors like age and body mass index on serum levels of 1,2,4,7,8-Pentachlorodibenzo-P-dioxin. This research is significant for understanding the environmental exposure of humans to dioxins and assessing the background levels of these compounds in different populations (Collins et al., 2007).

Risk Assessment for Dioxin-like Compounds

Ede et al. (2013) conducted a study to compare intake and systemic relative effect potencies of 1,2,4,7,8-Pentachlorodibenzo-P-dioxin, contributing to risk assessment for dioxin-like compounds. Their work helps in understanding how these compounds behave in the body and their potential risks (Ede et al., 2013).

Pharmacokinetic Properties

Chen et al. (2001) examined the pharmacokinetic properties of dioxins, including 1,2,4,7,8-Pentachlorodibenzo-P-dioxin. The study focused on the transfer of these chemicals to offspring and placenta, providing crucial insights into the distribution and potential effects of these compounds during pregnancy (Chen, Hamm, Hass, & Birnbaum, 2001).

Safety And Hazards

As a persistent organic pollutant, 1,2,4,7,8-Pentachlorodibenzo-P-dioxin poses environmental hazards due to its persistence and potential for bioaccumulation .

properties

IUPAC Name

1,2,4,7,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPLGUUISJOUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074067
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,7,8-Pentachlorodibenzo-P-dioxin

CAS RN

58802-08-7
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58802-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,7,8-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W411W6AKOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
E Enan, F Matsumura - Biochemical pharmacology, 1996 - Elsevier
We have shown previously that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) under cell-free conditions causes a significant rise in protein tyrosine kinase activity of cytosol from male …
Number of citations: 268 www.sciencedirect.com
B Astroff, S Safe - Biochemical pharmacology, 1990 - Elsevier
Abstract Treatment of 25-day-old female Sprague-Dawley rats with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) significantly lowered constitutive uterine peroxidase activity and …
Number of citations: 149 www.sciencedirect.com
M Holcomb, C Yao, S Safe - Biochemical pharmacology, 1988 - Elsevier
The dose-response effects of 2,3,7,8-tetrachorodibenzo-p-dioxin,1,3,7,8-tetrachlorodibenzo-p-dioxin, 1,2,4,7,8-pentachlorodibenzo-p-dioxin, 2,3,4,7,8-, 1,2,3,7,9-, and 2,3,4,7,9-…
Number of citations: 28 www.sciencedirect.com
M Harris, J Piskorska-Pliszczynska, T Zacharewski… - Chemosphere, 1990 - Elsevier
The dose-response effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 1,2,4,7,8-pentachlorodibenzo-p-dioxin (PeCDD) as inducers of …
Number of citations: 1 www.sciencedirect.com
KC Donnelly, DH Jones, S Safe - Chemosphere, 1986 - Elsevier
The bacterial mutagenicity of 2-nitrodibenzo-p-dioxin, a mixture of 2-nitro-7-chloro-and 2-nitro-8-chlorodibenzo-p-dioxin, 7-nitro-2,3-dichloro-, 8-nitro-2,3,7-trichloro-, 2-nitro-1,3,7,8-…
Number of citations: 3 www.sciencedirect.com
JA Bradlaw, LH Garthoff, NE Hurley… - Food and cosmetics …, 1980 - Elsevier
Dibenzo-p-dioxin, 23 halogenated dibenzo-p-dioxin analogues of known chemical purity and a predioxin (4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol) were tested for their ability to …
Number of citations: 109 www.sciencedirect.com
C Gu, C Liu, Y Ding, H Li, BJ Teppen… - … science & technology, 2011 - ACS Publications
Recent studies have documented the ubiquitous occurrence of polychlorodibenzo-p-dioxins and dibenzofurans (PCDD/Fs) of unknown origin in soils and clay deposits. Interestingly, …
Number of citations: 48 pubs.acs.org
KC Donnelly, DH Jones, S Safe - Mutation Research/Genetic Toxicology, 1986 - Elsevier
The bacterial mutagenicity of 2-nitrodibenzo-p-dioxin, a mixture of 2-nitro-7-chloro- and 2-nitro-8-chlorodibenzo-p-dioxin, 7-nitro-2,3-dichloro-, 8-nitro-2,3,7-trichloro-, 2-nitro-1,3,7,8-…
Number of citations: 10 www.sciencedirect.com
G Mason, K Farrell, B Keys, J Piskorska-Pliszczynska… - Toxicology, 1986 - Elsevier
There were marked effects of structure on the activities of 14 polychlorinated dibenzo-p-dioxins (PCDDs) as competitive ligands for the 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) …
Number of citations: 178 www.sciencedirect.com
S Safe, T Zacharewski, L Safe, M Harris, C Yao… - Chemosphere, 1989 - Elsevier
The effects of structure on the activity of 27 polychlorinated dibenzo-p-dioxin (PCDD), dibenzofuran (PCDF), biphenyl (PCB) and polybrominated dibenzo-p-dioxin (PBDD) congeners …
Number of citations: 21 www.sciencedirect.com

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